Dimethyl-d6-amine

Stable isotope labeling Isotopic enrichment Mass spectrometry

Dimethyl-d6-amine (CAS 14802-36-9) is a perdeuterated isotopologue with an M+6 mass shift (51.12 g/mol) that ensures complete MS/MS channel separation from endogenous dimethylamine, correcting ion suppression, extraction variability, and matrix effects with maximal precision in LC-MS/GC-MS quantification. Its ¹H NMR-silent methyl groups (δ 2.0–2.5 ppm) eliminate the need for solvent suppression pulses or spectral subtraction. As a synthetic precursor, it installs fully deuterated N-methyl groups for authentic pharmacokinetic and metabolic tracing standards. The 99 atom % D isotopic purity specification guarantees uniform, maximal kinetic isotope effects (k_H/k_D ≈ 6–10) for unambiguous mechanistic interpretation – capabilities unattainable with unlabeled or partially deuterated alternatives.

Molecular Formula C2H7N
Molecular Weight 51.12 g/mol
CAS No. 14802-36-9
Cat. No. B085223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-d6-amine
CAS14802-36-9
Molecular FormulaC2H7N
Molecular Weight51.12 g/mol
Structural Identifiers
SMILESCNC
InChIInChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i1D3,2D3
InChIKeyROSDSFDQCJNGOL-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl-d6-amine (CAS 14802-36-9): Isotopic Purity, Specifications, and Baseline Characterization


Dimethyl-d6-amine (CAS 14802-36-9), also known as bis(trideuteriomethyl)amine, is a fully deuterated isotopologue of dimethylamine wherein all six hydrogen atoms of the two methyl groups are replaced with deuterium (²H, D) . This compound exists as a flammable gas at room temperature with a boiling point of 7 °C [1]. It is commercially available as a free base gas packaged in steel lecture bottles or as its hydrochloride salt (CAS 53170-19-7), a crystalline solid with a melting point of 170–173 °C that offers improved handling stability . The compound carries a characteristic M+6 mass shift relative to unlabeled dimethylamine and is primarily utilized as a stable isotope-labeled (SIL) reagent, internal standard, and precursor in synthetic chemistry applications .

Why Generic Dimethylamine Cannot Replace Dimethyl-d6-amine in Isotope-Sensitive Analytical Workflows


Generic, unlabeled dimethylamine is chemically reactive and widely available at low cost, but it is functionally unsuitable as a substitute for dimethyl-d6-amine in any application requiring isotopic discrimination. In LC-MS or GC-MS quantification, unlabeled dimethylamine co-elutes with endogenous analyte signals, making accurate baseline correction and matrix-effect compensation impossible . In NMR spectroscopy, protonated dimethylamine introduces intense ¹H signals that obscure the spectral region of interest, whereas the fully deuterated analog is effectively NMR-silent in the ¹H spectrum . In synthetic applications where a deuterium label must be installed, only the d6 variant provides the required M+6 mass shift and the kinetic isotope effect (KIE) necessary for mechanistic or metabolic tracing . Even partially deuterated alternatives (e.g., dimethyl-d3-amine) yield incomplete isotopic enrichment and ambiguous mass spectrometric signatures, compromising data quality in regulated bioanalytical environments.

Dimethyl-d6-amine: Quantitative Differentiation Evidence Against Closest Analogs


Isotopic Enrichment: 99 atom % D in Dimethyl-d6-amine Free Base and Hydrochloride Salt

Dimethyl-d6-amine is commercially specified at 99 atom % D isotopic purity, meaning that 99% of the hydrogen atoms in the two methyl positions are deuterium . In contrast, unlabeled dimethylamine contains the natural isotopic abundance of deuterium (approximately 0.015 atom % D) and provides no usable isotopic shift . Even partially deuterated reagents such as dimethyl-d3-amine offer only a +3 Da shift and incomplete deuteration at the remaining methyl positions, which produces isotopic cross-contamination and reduces quantitative precision .

Stable isotope labeling Isotopic enrichment Mass spectrometry

Mass Shift: M+6 Signal Separation Enables Unambiguous Quantification in Complex Matrices

Dimethyl-d6-amine produces a diagnostic M+6 mass shift relative to unlabeled dimethylamine, corresponding to a molecular weight of 51.12 g/mol for the free base compared to 45.08 g/mol for the non-deuterated analog . This 6-Da mass difference places the deuterated analyte outside the natural isotopic envelope of the target compound, preventing signal overlap that would otherwise confound peak integration . Structural analog internal standards (e.g., diethylamine) lack this exact co-elution behavior and can exhibit differential matrix effects, whereas SIL internal standards such as dimethyl-d6-amine exhibit nearly identical extraction recovery and ionization efficiency [1].

LC-MS/MS Internal standard Isotope dilution

NMR Transparency: Elimination of ¹H Interference from Methyl Protons

In ¹H NMR spectroscopy, the six methyl protons of unlabeled dimethylamine produce a prominent singlet typically resonating near δ 2.1–2.3 ppm, which overlaps with signals from N-methyl groups in many analytes . Dimethyl-d6-amine, in which all six methyl hydrogens are replaced by deuterium (²H, spin I = 1), produces no detectable signal in the ¹H NMR spectrum under standard acquisition parameters because the deuterium resonance frequency lies outside the ¹H detection window . This enables the compound to be used as an NMR-silent buffer additive or reaction component without introducing spectral artifacts. In contrast, dimethyl-d3-amine retains three methyl protons that continue to generate interfering ¹H signals .

NMR spectroscopy Deuterated solvent Background suppression

Altered Physicochemical Properties: pKa and Hydrophilicity Differences in Deuterated vs. Non-Deuterated Amines

Studies on structurally related fully deuterated amine derivatives reveal measurable physicochemical differences relative to their protiated counterparts. In a comparative analysis of methadone-d6.HCl synthesized from dimethyl-d6-amine, the deuterated derivative exhibited higher basicity (elevated pKa) and increased hydrophilicity compared to the non-deuterated methadone.HCl, as evidenced by altered chromatographic retention behavior and distinct ¹³C NMR chemical shifts [1]. While solid-phase properties remained similar, solution-phase behavior diverged significantly, a phenomenon attributed partly to the intrinsic nature of the deuterium atom and partly to conformational perturbations induced by deuteration [2]. Unlabeled dimethylamine does not produce these deuteration-dependent solution-phase alterations, which are critical for accurate interpretation of chromatographic and spectroscopic data in mechanistic studies .

Deuterium isotope effect Physicochemical properties Chromatography

Kinetic Isotope Effect: Altered Reaction Rates in C-D vs. C-H Bond Cleavage

The replacement of hydrogen with deuterium in dimethyl-d6-amine introduces a primary kinetic isotope effect (KIE) when a C-D bond is broken in the rate-determining step of a reaction [1]. For C-H versus C-D bond cleavage, the rate constant ratio (k_H/k_D) typically ranges from 6 to 10 under ambient conditions due to differences in zero-point vibrational energy [2]. Unlabeled dimethylamine exhibits the faster C-H cleavage rate and cannot be used to probe hydrogen-transfer steps mechanistically. Partially deuterated analogs (e.g., dimethyl-d3-amine) produce mixed KIE signatures that complicate interpretation, whereas the fully deuterated d6 compound provides a uniform, maximum isotope effect at all methyl positions .

Kinetic isotope effect Mechanistic studies Deuterium labeling

Form Selection: Gaseous Free Base vs. Solid Hydrochloride Salt for Workflow Compatibility

Dimethyl-d6-amine is available in two distinct physical forms with substantially different handling characteristics. The free base (CAS 14802-36-9) is a flammable gas at room temperature, boiling at 7 °C, and must be handled using vacuum line techniques or gas-tight syringes from a pressurized lecture bottle . The hydrochloride salt (CAS 53170-19-7) is a non-volatile, crystalline solid melting at 170–173 °C that can be weighed on a standard analytical balance and dissolved in aqueous or organic solvents . Unlabeled dimethylamine is also available in both forms, but the deuterated hydrochloride salt offers the same ease-of-use advantages while retaining the isotopic enrichment necessary for MS and NMR applications .

Reagent handling Salt form Laboratory workflow

Dimethyl-d6-amine: High-Value Application Scenarios Supported by Quantitative Evidence


Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Bioanalysis

Dimethyl-d6-amine (or its hydrochloride salt) is the optimal internal standard for quantifying dimethylamine-containing analytes in biological matrices. The M+6 mass shift (51.12 g/mol vs. 45.08 g/mol) ensures baseline chromatographic co-elution while providing complete MS/MS channel separation, thereby correcting for ion suppression, extraction variability, and matrix effects with maximal precision . This use case is directly supported by the 99 atom % D isotopic purity specification and the 6 Da mass differential .

Synthesis of Fully Deuterated Drug Metabolites and Mechanistic Probes

Dimethyl-d6-amine serves as a precursor for introducing fully deuterated N-methyl groups into pharmaceuticals and agrochemicals. The synthesis of methadone-d6.HCl from dimethyl-d6-amine hydrochloride has been demonstrated with an overall yield of 10.5%, producing a deuterated derivative suitable for pharmacokinetic studies and metabolic tracing . The altered solution-phase behavior (elevated pKa, increased hydrophilicity) observed in the methadone-d6 derivative underscores the need for the fully deuterated precursor when synthesizing authentic deuterated analyte standards .

NMR Background Suppression in Amine-Containing Reaction Monitoring

When used as a buffer component or reagent in NMR-monitored reactions, dimethyl-d6-amine introduces zero detectable ¹H NMR signal from its methyl groups . This property eliminates the need for solvent suppression pulses or post-acquisition spectral subtraction in the δ 2.0–2.5 ppm region, which is frequently occupied by N-methyl resonances of analytes under investigation .

Kinetic Isotope Effect Studies for Elucidating Methyl-Transfer Mechanisms

Dimethyl-d6-amine enables measurement of primary kinetic isotope effects in reactions involving methyl C-H/D bond cleavage. The expected k_H/k_D ratio of 6–10 provides a quantitative benchmark for distinguishing between rate-limiting methyl transfer and other mechanistic steps . The full deuteration of all six methyl positions ensures a uniform, maximal isotope effect that avoids the interpretive ambiguity associated with partially deuterated reagents .

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